
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a benzyloxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via the reaction of the pyrazole with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), and heat.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene.
Oxidation: Hydroxylated pyrazole derivative.
Substitution: Free amine derivative.
科学的研究の応用
1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of advanced materials, such as polymers or electronic materials, through its incorporation into larger molecular frameworks.
作用機序
The mechanism of action of 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the pyrazole and benzyloxycarbonyl groups.
1H-Pyrazol-5-ylboronic Acid: Similar in that it contains a pyrazole ring and a boronic acid group, but lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl-protected Amines: Similar in that they contain the benzyloxycarbonyl group, but lack the pyrazole and boronic acid groups.
Uniqueness: 1-((Benzyloxy)carbonyl)-1H-pyrazol-5-yl-5-boronic acid is unique due to the combination of the pyrazole ring, benzyloxycarbonyl group, and boronic acid group
特性
分子式 |
C11H11BN2O4 |
|---|---|
分子量 |
246.03 g/mol |
IUPAC名 |
(2-phenylmethoxycarbonylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O4/c15-11(14-10(12(16)17)6-7-13-14)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
InChIキー |
TVQHMDAZASMXKY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=NN1C(=O)OCC2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



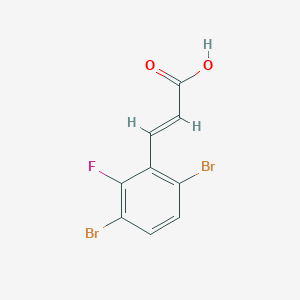

![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
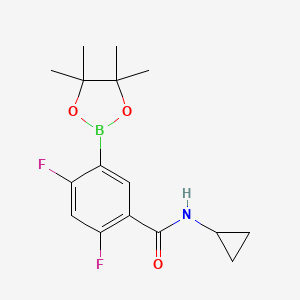
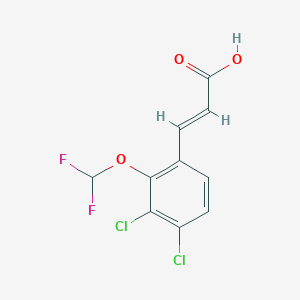
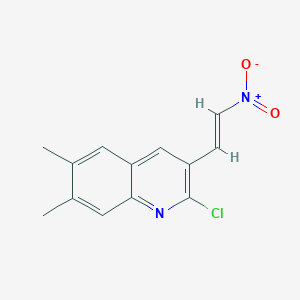
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)

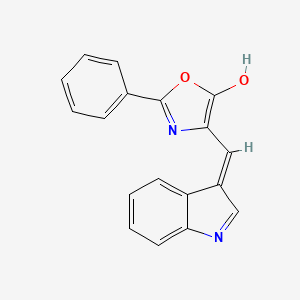


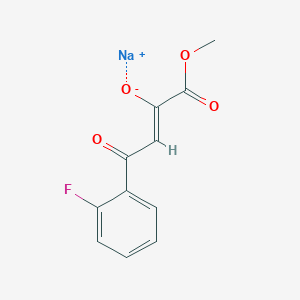
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
